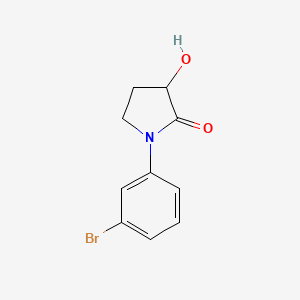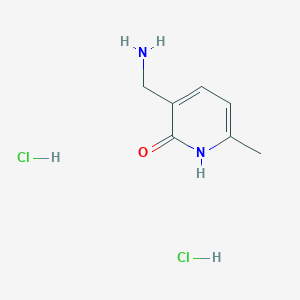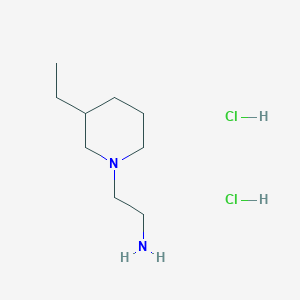
(2-Aminoethyl)(methyl)(oxolan-2-ylmethyl)amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Aminoethyl)(methyl)(oxolan-2-ylmethyl)amine dihydrochloride is a chemical compound with the molecular formula C8H19Cl2N2O. It is a derivative of ethylenediamine, featuring a methyl group and an oxolan-2-ylmethyl group attached to the nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)(methyl)(oxolan-2-ylmethyl)amine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with ethylenediamine, methyl iodide, and oxirane (ethylene oxide).
Reaction with Methyl Iodide: Ethylenediamine reacts with methyl iodide to form N-methyl ethylenediamine.
Reaction with Oxirane: N-methyl ethylenediamine is then reacted with oxirane to introduce the oxolan-2-ylmethyl group.
Formation of Dihydrochloride Salt: The final product is obtained by treating the resulting amine with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Aminoethyl)(methyl)(oxolan-2-ylmethyl)amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine products with various alkyl or acyl groups.
Applications De Recherche Scientifique
(2-Aminoethyl)(methyl)(oxolan-2-ylmethyl)amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2-Aminoethyl)(methyl)(oxolan-2-ylmethyl)amine dihydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of enzymes. It may
Propriétés
IUPAC Name |
N'-methyl-N'-(oxolan-2-ylmethyl)ethane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.2ClH/c1-10(5-4-9)7-8-3-2-6-11-8;;/h8H,2-7,9H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTTVQQXNJZWSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)CC1CCCO1.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
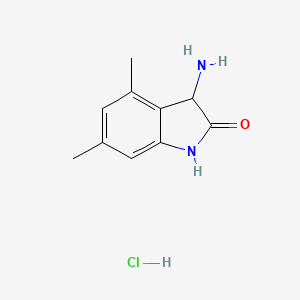
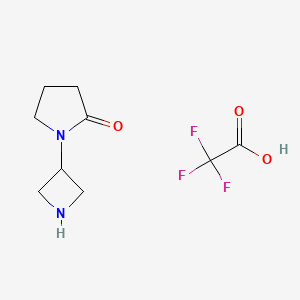
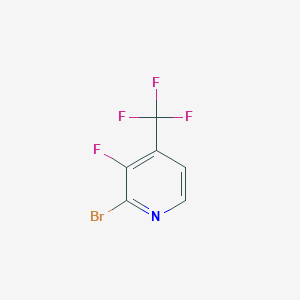
![2-[(2-aminoethyl)(methyl)amino]-N,N-dimethylacetamide dihydrochloride](/img/structure/B1383338.png)

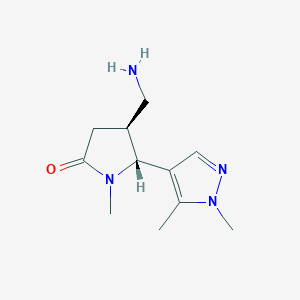
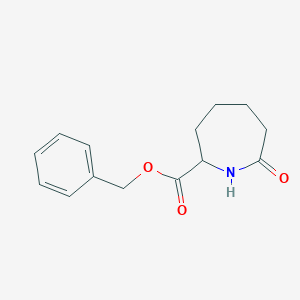
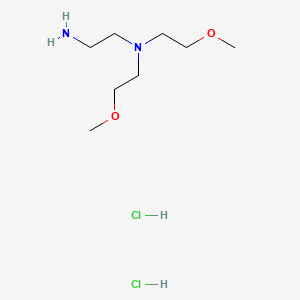
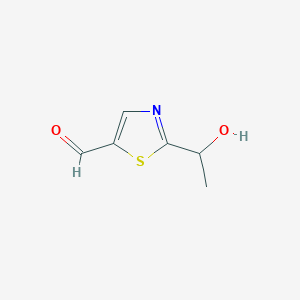
![3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanoic acid hydrochloride](/img/structure/B1383345.png)
